Product packaging for 4-Nitrophenyl alpha-D-Glucuronide(Cat. No.:CAS No. 71484-85-0)

4-Nitrophenyl alpha-D-Glucuronide

Cat. No.: B1423183
CAS No.: 71484-85-0
M. Wt: 315.23 g/mol
InChI Key: QSUILVWOWLUOEU-GBVMLCMLSA-N
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Description

4-Nitrophenyl alpha-D-Glucuronide (CAS 71484-85-0) is a chromogenic substrate extensively used in biochemical research for the specific detection and measurement of α-glucuronidase enzyme activity . The mechanism of action involves the cleavage of the glucuronide moiety by α-glucuronidase, which releases the yellow chromophore p-nitrophenol. This reaction allows researchers to conveniently monitor enzyme activity and kinetics through a simple absorbance measurement at 400-420 nm . This compound is a critical tool for studying the function of α-glucuronidases from various sources, including thermostable bacterial enzymes like those from Thermotoga maritima . Research into similar 4-nitrophenyl-glycoside compounds also highlights their application in characterizing glucansucrases . This compound is provided as a high-purity solid (>95%) and requires storage at frozen temperatures, typically below -10°C, to ensure long-term stability of over five years . This product is intended for research applications and is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO9 B1423183 4-Nitrophenyl alpha-D-Glucuronide CAS No. 71484-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO9/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20/h1-4,7-10,12,14-16H,(H,17,18)/t7-,8-,9-,10+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUILVWOWLUOEU-GBVMLCMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693695
Record name 4-Nitrophenyl beta-L-gulopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71484-85-0
Record name 4-Nitrophenyl beta-L-gulopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Strategies and Methodological Considerations for Research Applications

Chemical Synthesis Pathways for 4-Nitrophenyl alpha-D-Glucuronide

The chemical synthesis of glycosides from uronic acids, such as glucuronic acid, presents unique challenges due to the presence of an electron-withdrawing carboxylic acid group at the C-5 position, which deactivates the anomeric center (C-1) towards glycosylation. nih.gov Despite these difficulties, several strategies have been established to construct the α-glycosidic linkage between 4-nitrophenol (B140041) and D-glucuronic acid.

Achieving stereoselective control at the anomeric carbon is the most critical aspect of synthesizing this compound. The formation of the α-anomer, as opposed to the more common β-anomer, requires specific reaction conditions and donor molecules.

One of the foundational methods for glycosylation is the Koenigs-Knorr reaction . nih.gov This approach typically involves a glycosyl halide donor, such as an acetylated glucosyluronate bromide, which reacts with the alcohol acceptor (4-nitrophenol) in the presence of a promoter, often a silver or mercury salt. nih.gov The stereochemical outcome is influenced by several factors, including the solvent and the nature of the protecting group at the C-2 position. The use of a non-participating protecting group (e.g., an ether) at C-2 is generally required to favor the formation of the α-linkage.

Another powerful method involves the use of trichloroacetimidate donors . nih.gov These donors, activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), can lead to high yields of the desired glycoside. nih.gov The stereoselectivity of this reaction can also be directed towards the α-anomer under appropriate conditions.

In a related synthesis, the α-anomer of morphine 6-glucuronide was successfully synthesized using a glucopyranosyluronate bromide donor in the presence of zinc bromide as a catalyst, demonstrating a viable strategy for achieving the α-configuration. nih.gov The choice of catalyst and protecting groups on the glucuronic acid donor is paramount in directing the stereochemical outcome of the glycosylation. nih.gov

Following the synthesis, a rigorous purification and characterization process is essential to ensure the identity and purity of this compound. The final product is typically a white to off-white crystalline solid. synthose.comguidechem.com

Purification: High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification and assessment of purity of the final product. bioglyco.comnih.gov Column chromatography is also used to separate the desired product from starting materials and reaction by-products.

Characterization: A combination of analytical techniques is employed to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure and anomeric configuration. The coupling constant of the anomeric proton (H-1) is characteristic of the α-linkage. synthose.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to confirm the molecular weight of the product. nih.gov

Chromatographic Methods: Purity is often determined by HPLC or Thin-Layer Chromatography (TLC). bioglyco.comsigmaaldrich.com

Physical Properties: The melting point is a key indicator of purity. For this compound, a characteristic melting point range is 207-209 °C. synthose.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO₉ synthose.combiosynth.com
Molecular Weight 315.23 g/mol synthose.combiosynth.com
Appearance White Crystalline Solid synthose.com
Purity >97.0% (HPLC), Min. 98% (¹H-NMR) synthose.combioglyco.com
Melting Point 207-209 °C synthose.com
Solubility Soluble in DMSO synthose.com
CAS Number 71484-85-0 synthose.combioglyco.combiosynth.com

Chemoenzymatic Approaches in Glucuronide Synthesis Utilizing 4-Nitrophenyl Glucuronide as a Precursor or Acceptor

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis. In this context, 4-nitrophenyl glycosides are valuable tools because the 4-nitrophenyl group serves as an excellent leaving group in enzyme-catalyzed reactions and provides a chromogenic handle for monitoring reaction progress. biosynth.comcaymanchem.com While many studies focus on the β-anomer, the principles are applicable to the α-anomer as well.

This compound can serve as a glycosyl donor in transglycosylation reactions catalyzed by specific glycosidases or glycosyltransferases. nih.gov In such a reaction, the enzyme cleaves the bond between the glucuronic acid moiety and the 4-nitrophenol aglycone. The activated glucuronyl unit is then transferred to a new acceptor molecule, forming a new glycosidic bond in a regio- and stereospecific manner. nih.gov This process allows for the precise enzymatic synthesis of novel glucuronides that may be difficult to access through purely chemical means.

Conversely, the compound can also function as a glycosyl acceptor . nih.govresearchgate.net In reactions catalyzed by certain enzymes like glucansucrases, an activated monosaccharide or oligosaccharide can be transferred to one of the hydroxyl groups of the glucuronide, leading to the formation of a more complex oligosaccharide. nih.gov

The dual role of this compound as both a potential donor and acceptor makes it a valuable precursor in oligosaccharide synthesis research. Its use as a primer or acceptor has been demonstrated in the synthesis of longer-chain oligosaccharides. nih.gov For instance, a nitrophenyl-tagged oligosaccharide can be enzymatically elongated by the sequential addition of sugar units from a donor substrate like α-D-glucopyranosyl-phosphate, catalyzed by an enzyme such as glycogen (B147801) phosphorylase b. nih.gov This chemoenzymatic strategy allows for the controlled, step-wise construction of complex carbohydrates. The 4-nitrophenyl tag not only facilitates the reaction but also simplifies the detection and purification of the resulting products using HPLC. nih.govnih.gov

Enzymatic Assays and Activity Quantification Methodologies

Principles of Colorimetric Detection of Alpha-Glucuronidase Activity

The fundamental principle behind the use of 4-nitrophenyl α-D-glucuronide in enzyme assays is the release of a chromophore upon enzymatic hydrolysis. This process forms the basis of a simple and effective colorimetric detection method.

Spectrophotometric Measurement of 4-Nitrophenol (B140041) Release

4-Nitrophenyl α-D-glucuronide serves as a chromogenic substrate for the enzyme α-glucuronidase. biosynth.commegazyme.com In the presence of the enzyme, the substrate is hydrolyzed, releasing 4-nitrophenol (also known as p-nitrophenol or PNP) and D-glucuronic acid. The released 4-nitrophenol is a yellow-colored compound that can be quantified by measuring its absorbance with a spectrophotometer. biosynth.comnih.gov This direct relationship between product formation and color change allows for the continuous monitoring of enzyme activity. nih.gov The intensity of the yellow color is proportional to the amount of 4-nitrophenol produced, which in turn is a direct measure of the α-glucuronidase activity in the sample. This method is widely applied in various biochemical and molecular biology contexts, including the characterization of purified or recombinant enzymes and the analysis of enzyme activity in complex biological samples like cell extracts and tissue homogenates. biosynth.com

Wavelength Optimization for Product Quantification (e.g., 400-420 nm)

The quantification of the released 4-nitrophenol is highly dependent on the pH of the reaction medium. In alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a strong absorbance maximum around 400 nm. researchgate.netresearchgate.netresearchgate.net This significant shift from the absorbance maximum of 4-nitrophenol in acidic or neutral solution (around 317-320 nm) makes the 400-420 nm range ideal for sensitive detection. researchgate.netnih.gov To ensure the complete formation of the 4-nitrophenolate ion and thus achieve maximal and stable absorbance, the reaction is typically stopped by adding a strong base, such as sodium hydroxide, to raise the pH. sigmaaldrich.com

The molar absorptivity of 4-nitrophenol under these alkaline conditions is high, contributing to the sensitivity of the assay. For instance, in a 10 mmol/L NaOH solution at 25°C, the molar absorptivity at 401 nm is approximately 18,380 L·mol⁻¹·cm⁻¹. nih.gov Assays are commonly performed by monitoring the increase in absorbance at or near 405 nm. nih.govcaymanchem.comcaymanchem.com The optimal wavelength for measurement generally falls within the 400-420 nm range, providing a robust and reproducible method for quantifying α-glucuronidase activity. megazyme.comnih.gov

Optimization of Assay Conditions for Research Fidelity

To ensure accurate and reproducible results in research settings, it is crucial to optimize the conditions of the enzymatic assay. Key parameters that significantly influence enzyme activity include pH, temperature, and substrate concentration.

pH and Temperature Dependence of Enzymatic Activity

The catalytic activity of enzymes is profoundly affected by pH and temperature. Each enzyme has an optimal pH and temperature at which it exhibits maximum activity. For α-glucuronidase, the optimal conditions can vary depending on the source of the enzyme. For example, a study on N-acetyl-beta-D-hexosaminidase, another glycosidase, highlights the importance of maintaining an optimal pH (around 5.5) for its activity when using a p-nitrophenyl-based substrate. nih.gov Similarly, the activity of α-glucuronidase will have a specific pH profile, and it is essential to determine this optimum to ensure the assay is conducted at the peak of enzymatic performance.

Temperature is another critical factor. Enzymatic reactions generally increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. Therefore, maintaining a constant and optimal temperature throughout the assay is necessary for consistent results. One study noted that heating a solution to 60°C was part of their protocol for the determination of p-nitrophenol, indicating that temperature can be a manipulated variable in assay design. nih.gov

Substrate Concentration and Reaction Linearity

The concentration of the substrate, 4-nitrophenyl α-D-glucuronide, directly influences the rate of the enzymatic reaction. According to Michaelis-Menten kinetics, at low substrate concentrations, the reaction rate is proportional to the substrate concentration. As the substrate concentration increases, the reaction rate begins to level off as the enzyme becomes saturated with the substrate. For accurate determination of enzyme activity, it is crucial to use a substrate concentration that ensures the reaction rate is linear over the measurement period.

This linearity indicates that the rate of product formation is constant and directly proportional to the enzyme concentration. A study on a high-throughput assay for β-glucuronidase demonstrated that the enzyme concentration resulted in a linear time course for at least 40 minutes under the final assay conditions. nih.gov To establish this, experiments are typically conducted with varying concentrations of 4-nitrophenyl α-D-glucuronide to determine the saturating concentration and the range over which the reaction is linear. One study on a related enzyme assay prepared a stock solution of 4.8 mmol/l of the p-nitrophenyl substrate. nih.gov

Microplate-Based High-Throughput Screening Methodologies for Enzyme Activity

The colorimetric nature of the assay using 4-nitrophenyl α-D-glucuronide makes it highly amenable to high-throughput screening (HTS) in a microplate format. megazyme.com This approach allows for the simultaneous analysis of a large number of samples, which is particularly valuable for applications such as drug discovery and enzyme inhibitor screening. nih.gov

In a typical microplate-based assay, small volumes of the enzyme and substrate are dispensed into the wells of a microplate. The reaction is allowed to proceed for a set period, after which it is stopped, often by the addition of an alkaline solution to develop the color of the 4-nitrophenolate ion. The absorbance in each well is then read using a microplate spectrophotometer at a wavelength between 400 and 420 nm. megazyme.com

The efficiency of HTS was demonstrated in a study aimed at identifying inhibitors of bacterial β-glucuronidase, where a fluorescence-based assay was employed to screen a compound library. nih.gov This highlights the adaptability of such assays for large-scale screening. The use of microplates significantly reduces the amount of reagents required and increases the speed and efficiency of the analysis.

Quantitative Analysis and Standard Curve Establishment for 4-Nitrophenol

The following table provides an illustrative example of data used to generate a 4-Nitrophenol standard curve:

Concentration of 4-Nitrophenol (µg)Absorbance (OD)
0.100.43
0.150.68
0.200.91
0.251.31
Data derived from a representative standard curve experiment. chegg.com

This foundational analytical technique ensures the precise quantification of enzymatic activity by accurately measuring the product formed over time.

Advanced Analytical Techniques for 4 Nitrophenyl Alpha D Glucuronide and Its Metabolites

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of 4-Nitrophenyl alpha-D-Glucuronide, offering robust separation of the substrate from its metabolic products.

High-Performance Liquid Chromatography (HPLC) for Substrate and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its conjugated metabolites, such as 4-nitrophenyl ß-D-glucuronide (PNP-G) and 4-nitrophenyl sulfate (B86663) (PNP-S). nih.gov An isocratic ion pair reverse-phase HPLC method coupled with UV-Vis detection has been effectively developed and validated for this purpose. nih.gov

This method typically utilizes a C18 column for chromatographic separation. nih.gov The mobile phase often consists of a mixture of methanol (B129727) and a citrate (B86180) buffer, for instance, at a pH of 6.2, and may contain an ion-pairing agent like tetrabutylammonium (B224687) bromide (TBAB). nih.gov A common flow rate is 1.0 ml/min, with detection performed at a wavelength of 290 nm, which is optimal for the simultaneous detection of PNP, PNP-G, and PNP-S. nih.gov For internal standardization, a compound like 4-ethylphenol (B45693) (ETP) can be used. nih.gov This method demonstrates good reproducibility of retention times and integrated peak areas across various concentrations. nih.gov

The power of HPLC lies in its ability to resolve structurally similar compounds, allowing for accurate quantification in complex matrices like rat bile samples. nih.gov Calibration plots for PNP, PNP-G, and PNP-S typically cover a concentration range from 1 to 100 µM, with a lower limit of quantification around 2.5 µM. nih.gov

CompoundRetention Factor (k)
4-nitrophenyl ß-D-glucuronide (PNP-G)0.86
4-nitrophenol (PNP)2.51
4-nitrophenyl sulfate (PNP-S)3.42
4-ethylphenol (ETP)4.63

This table illustrates the separation achieved by HPLC, with lower retention factors indicating earlier elution from the column. nih.gov

Electrophoretic Methods in Glucuronide Analysis (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) represents another powerful technique for the analysis of glucuronides and their enzymatic hydrolysis. Affinity capillary electrophoresis (ACE) is a specific application of CE used to measure the binding affinity between molecules, such as enzymes and their substrates or inhibitors. nih.gov This technique is based on the principle that the electrophoretic mobility of a molecule changes upon binding to another molecule. nih.gov

In the context of glucuronide analysis, ACE can be employed to study the interaction between a glucuronidase enzyme and its substrate, like a nitrophenyl glucuronide. By monitoring the change in the enzyme's electrophoretic mobility at different concentrations of the substrate, the dissociation constant of the enzyme-substrate complex can be determined. nih.gov This provides valuable insights into the kinetics and mechanism of enzymatic reactions. While direct analysis of this compound by CE is less commonly detailed in readily available literature compared to HPLC, the principles of CE and ACE are broadly applicable to the study of such charged analytes and their biomolecular interactions. nih.govresearchgate.net

Spectroscopic Approaches for Enzymatic Activity Monitoring

Spectroscopic methods offer real-time and highly specific means of monitoring the enzymatic cleavage of this compound.

UV-Vis Spectroscopy for Real-time Reaction Monitoring

UV-Vis spectroscopy is a widely used and straightforward method for continuously monitoring the activity of enzymes like ß-glucuronidase. nih.gov The substrate, in this case, a nitrophenyl glucuronide, is colorless. However, upon enzymatic cleavage, it releases 4-nitrophenol, a chromophoric product. nih.govbiosynth.com The increase in absorbance, typically monitored at 405 nm, is directly proportional to the amount of 4-nitrophenol produced and thus reflects the enzyme's activity. nih.gov

This continuous spectrophotometric assay is highly sensitive, capable of detecting enzyme activity at levels as low as 1.4 x 10⁻⁴ U/mL. nih.gov Its real-time nature offers significant advantages over discontinuous methods, making it suitable for both routine enzyme assays and detailed kinetic studies. nih.gov

Nuclear Magnetic Resonance (NMR) for Specific Fluorinated Derivatives (e.g., 19F NMR for 4-fluorophenyl beta-D-glucuronide as an analogous method)

For samples that are optically opaque, colored, or contain fluorescent compounds, traditional absorbance or fluorescence-based assays can be challenging. whiterose.ac.uknih.govrsc.org In such cases, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative. This technique utilizes a fluorinated analog of the substrate, such as 4-fluorophenyl ß-D-glucuronide (4FP-glucuronide). whiterose.ac.uknih.govrsc.org

The principle of this method relies on the distinct ¹⁹F NMR chemical shifts of the intact substrate and the released product, 4-fluorophenol (B42351). whiterose.ac.uknih.govrsc.org For instance, at a pH of 6.8, 4FP-glucuronide exhibits a ¹⁹F NMR signal at -121.0 ppm, which shifts to -124.9 ppm upon hydrolysis to 4-fluorophenol. whiterose.ac.uknih.govrsc.org This clear separation of signals allows for unambiguous detection and quantification of enzymatic activity even in complex and challenging matrices like environmental samples. whiterose.ac.uknih.govrsc.org The near-complete absence of naturally occurring ¹⁹F in biological samples provides background-free signals, enhancing the sensitivity of the method. whiterose.ac.uknih.gov

Compound¹⁹F NMR Chemical Shift (ppm)
4-fluorophenyl ß-D-glucuronide (intact)-121.0
4-fluorophenol (hydrolyzed product)-124.9

This table shows the distinct chemical shifts that enable the monitoring of enzymatic hydrolysis using ¹⁹F NMR. whiterose.ac.uknih.govrsc.org

Advanced Fluorescence-Based Detection Strategies for 4-Nitrophenol Product

Advanced fluorescence-based methods provide highly sensitive detection of the 4-nitrophenol product, enabling the analysis of low-level enzymatic activity.

One innovative approach utilizes the inner filter effect (IFE) between silicon nanoparticles (Si NPs) and 4-nitrophenol (4-NP). rsc.org In this system, the Si NPs act as fluorescent indicators. The 4-NP, generated from the enzymatic hydrolysis of a substrate like 4-nitrophenyl-α-D-glucopyranoside, can efficiently quench the fluorescence of the Si NPs through the IFE. rsc.org This quenching occurs rapidly, allowing for a "mix-to-read" detection format suitable for on-site applications. rsc.org

This fluorescence assay has been successfully applied to the detection of α-glucosidase activity and its inhibitors. rsc.org The method demonstrates a linear range for 4-NP detection from 0.5 to 60 µM, with a low detection limit of 0.074 µM. rsc.orgresearchgate.net For α-glucosidase activity, the linear range is 0.5 to 60 mU/mL, with a detection limit of 0.094 mU/mL. rsc.orgresearchgate.net This high sensitivity makes the method suitable for screening potential enzyme inhibitors and assessing their efficacy. rsc.orgresearchgate.net Another strategy involves using 5-bromo-4-chloro-3-indolyl-ß-D-glucuronide as a substrate, which upon cleavage produces a fluorescent product, allowing for fluorometric detection of enzyme inhibitors. nih.gov

Future Perspectives in 4 Nitrophenyl Alpha D Glucuronide Research

Development of Enhanced Chromogenic and Fluorogenic Substrates Based on 4-Nitrophenol (B140041) Derivatives

The foundational principle of using 4-Nitrophenyl alpha-D-Glucuronide lies in the enzymatic release of 4-nitrophenol, a yellow chromophore. biosynth.com Building upon this, current research is focused on creating new substrates with superior detection properties.

One avenue of development involves the synthesis of novel chromogenic substrates. For instance, 4-nitro-1-naphthol (B44699) has been explored as a chromophore. At a neutral or slightly acidic pH, 4-nitro-1-naphthol exhibits a significantly higher absorptivity at 450 nm compared to para-nitrophenol at 405 nm. nih.gov This enhanced spectral property could lead to more sensitive colorimetric assays. Another innovative approach utilizes a two-component system with a primary intermediate and a coupler that, upon enzymatic reaction, produce an intensely colored, insoluble dye. researchgate.net

In addition to chromogenic substrates, there is a strong push towards developing more sensitive fluorogenic substrates. These substrates, such as those based on 4-methylumbelliferone, release a highly fluorescent product upon enzymatic cleavage. scbt.com This allows for enhanced sensitivity in detecting enzyme activity, even in minute quantities. scbt.combioassaysys.com The development of such substrates enables real-time monitoring of enzymatic reactions with greater precision. scbt.com

Furthermore, researchers are exploring substrates that are not based on color or fluorescence. A notable example is the use of 4-fluorophenyl β-D-glucuronide. rsc.orgwhiterose.ac.uk The enzymatic release of 4-fluorophenol (B42351) can be detected and quantified by 19F NMR spectroscopy. rsc.orgwhiterose.ac.ukrsc.org This method is particularly advantageous for analyzing samples that are opaque or contain interfering colored or fluorescent compounds, thereby expanding the range of experimental conditions and sample types that can be studied. rsc.orgwhiterose.ac.ukrsc.org

Table 1: Comparison of Different Substrate Types for Glucuronidase Activity

Substrate TypeReporter MoleculeDetection MethodKey Advantages
Chromogenic4-NitrophenolSpectrophotometrySimple, established method
Enhanced Chromogenic4-Nitro-1-naphtholSpectrophotometryHigher absorptivity, increased sensitivity
Fluorogenic4-MethylumbelliferoneFluorometryHigh sensitivity, real-time monitoring
NMR-based4-Fluorophenol19F NMR SpectroscopySuitable for opaque or colored samples

Integration with Omics Technologies for Systems-Level Enzymatic Analysis

The study of enzyme activity is moving beyond isolated reactions towards a more holistic, systems-level understanding. Integrating assays using this compound with "omics" technologies like genomics, proteomics, and metabolomics offers a powerful approach to understanding the broader biological context of enzyme function.

For example, by combining enzyme activity data with genomic information, researchers can correlate specific gene presence, such as the gus gene for β-glucuronidase, with observed enzyme activity in complex microbial communities like the human colon. oup.com This can help in identifying the key bacterial species responsible for glucuronidase activity within an ecosystem. oup.com

Metabolomics, the large-scale study of small molecules, can be used to analyze the downstream effects of glucuronidase activity. By measuring the changes in the metabolic profile of a biological system in response to enzyme activity, researchers can gain insights into the physiological roles of deglucuronidation. This is particularly relevant in understanding drug metabolism and the reactivation of therapeutic compounds in the body. nih.gov

This integrated approach allows for a more comprehensive view of how enzymatic processes are regulated and how they influence cellular and organismal physiology.

Advancements in Automated Assay Platforms for High-Throughput Research

The demand for screening large numbers of samples, whether for drug discovery, directed evolution of enzymes, or environmental monitoring, has driven the development of automated assay platforms. nih.govnih.gov Assays using this compound and its derivatives are well-suited for adaptation to high-throughput formats. bioassaysys.comnih.gov

Automated liquid handling systems and microplate readers enable the rapid and parallel processing of numerous enzymatic reactions. nih.gov This "mix-incubate-measure" approach significantly increases the efficiency and reproducibility of experiments. bioassaysys.com Such platforms are crucial for applications like the directed evolution of glycosyltransferases, where vast libraries of enzyme variants need to be screened for desired activities. nih.gov

The development of fluorescence-based high-throughput screening (HTS) methodologies, often employing fluorescence-activated cell sorting (FACS), allows for the analysis and sorting of millions of individual cells based on their enzymatic activity. nih.gov This powerful technology accelerates the discovery of novel enzymes with improved or altered specificities.

The continued advancement of these automated platforms will be instrumental in unlocking the full potential of this compound and related substrates in large-scale research endeavors.

Q & A

Q. How is 4-Nitrophenyl alpha-D-Glucuronide utilized in enzyme activity assays?

Methodological Answer: The compound serves as a chromogenic substrate for α-glucuronidase (α-GUS) enzymes. Upon enzymatic hydrolysis, the α-glycosidic bond is cleaved, releasing 4-nitrophenol, which is quantified spectrophotometrically at 405–410 nm under alkaline conditions . For accurate measurements, calibrate the assay with a standard curve of free 4-nitrophenol and account for background absorbance using a negative control (substrate without enzyme) .

Q. What are the best practices for preparing and storing stock solutions of this compound?

Methodological Answer: Dissolve the substrate in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or water, depending on solubility requirements. Store lyophilized powder at –20°C to prevent hydrolysis. For aqueous solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles to maintain stability .

Q. What experimental controls are essential when using this substrate in enzyme assays?

Methodological Answer: Include:

  • Negative control: Substrate incubated without enzyme to measure non-enzymatic hydrolysis.
  • Positive control: A known α-GUS enzyme source (e.g., recombinant enzyme) to validate assay conditions.
  • Blank: Reaction buffer alone to correct for baseline absorbance .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize non-enzymatic hydrolysis of the substrate?

Methodological Answer: Optimize pH (typically 6.8–7.5 for α-GUS) and temperature (37°C for most microbial/enzyme studies). Pre-incubate substrate and buffer without enzyme to identify baseline hydrolysis rates. Add stabilizing agents like bovine serum albumin (BSA) to reduce spontaneous degradation .

Q. How can discrepancies in kinetic data (e.g., Km, Vmax) from different assay setups be resolved?

Methodological Answer:

  • Validate enzyme purity: Use SDS-PAGE or activity assays with alternative substrates to rule out contaminating enzymes (e.g., β-glucuronidases) .
  • Control for interference: Certain carbohydrates or flavonoids may inhibit α-GUS; pre-treat samples with chelating agents (e.g., EDTA) to remove metal ions affecting activity .
  • Standardize detection: Ensure consistent pH adjustment (e.g., NaOH addition) to maximize 4-nitrophenol’s chromogenic signal .

Q. What advanced spectroscopic techniques enable real-time monitoring of α-GUS activity?

Methodological Answer:

  • Continuous assay: Monitor absorbance at 405 nm in real-time using a microplate reader or spectrophotometer.
  • Stopped-flow kinetics: Quench reactions at intervals with alkaline buffer (pH ≥ 10) to stabilize the chromophore for endpoint measurements .

Q. How can α-glucuronidase specificity be validated in mixed enzyme systems?

Methodological Answer:

  • Inhibitor studies: Use β-glucuronidase-specific inhibitors (e.g., saccharic acid 1,4-lactone) to suppress cross-reactivity .
  • Comparative assays: Parallel testing with β-anomer substrates (e.g., 4-Nitrophenyl β-D-glucuronide) to confirm α-GUS selectivity .

Q. What strategies improve sensitivity in low-activity α-GUS samples?

Methodological Answer:

  • Signal amplification: Couple the reaction with secondary enzymes (e.g., peroxidase) for colorimetric amplification.
  • Fluorogenic alternatives: Replace 4-nitrophenyl with 4-methylumbelliferyl derivatives for fluorescence-based detection (lower background noise) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl alpha-D-Glucuronide
Reactant of Route 2
4-Nitrophenyl alpha-D-Glucuronide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.